molecular formula C9H10O2 B043870 (4R)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 120523-16-2

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B043870
Key on ui cas rn: 120523-16-2
M. Wt: 150.17 g/mol
InChI Key: MGSHXMOLUWTMGP-MRVPVSSYSA-N
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Patent
US07244725B2

Procedure details

To a MeOH (250 ml) solution of 4-chromanone (16.6 g, 11 mmol), at 0° C., was added NaBH4 (5.5 g, 145 mmol) in 1 g portions over a 30 min. period. After complete addition the mixture was stirred for 1 h with spontaneous warming. The reaction was quenched with the slow addition of aq. NH4Cl (100 ml). The MeOH was removed in vacuo and the residue extracted with Et2O (2×100 ml). The organic layers were dried over MgSO4 and treated with activated carbon. After filtration the Et2O was removed in vacuo to yield 15.8 g of chroman-4-ol as a clear oil. HRMS (ESI+) calcd for C9H10O2 m/z 150.0681 (M+H)+. Found 150.0679.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[BH4-].[Na+]>CO>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([OH:11])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h with spontaneous warming
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the slow addition of aq. NH4Cl (100 ml)
CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with Et2O (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
After filtration the Et2O
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 956.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07244725B2

Procedure details

To a MeOH (250 ml) solution of 4-chromanone (16.6 g, 11 mmol), at 0° C., was added NaBH4 (5.5 g, 145 mmol) in 1 g portions over a 30 min. period. After complete addition the mixture was stirred for 1 h with spontaneous warming. The reaction was quenched with the slow addition of aq. NH4Cl (100 ml). The MeOH was removed in vacuo and the residue extracted with Et2O (2×100 ml). The organic layers were dried over MgSO4 and treated with activated carbon. After filtration the Et2O was removed in vacuo to yield 15.8 g of chroman-4-ol as a clear oil. HRMS (ESI+) calcd for C9H10O2 m/z 150.0681 (M+H)+. Found 150.0679.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[BH4-].[Na+]>CO>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([OH:11])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 h with spontaneous warming
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the slow addition of aq. NH4Cl (100 ml)
CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with Et2O (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
After filtration the Et2O
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 956.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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